Dimethyl 5-(stearylamino)isophthalate
Description
Contextualization of Aromatic Diesters as Versatile Chemical Building Blocks
Aromatic esters are a class of organic compounds widely recognized for their stability and versatility, rendering them ideal as synthetic intermediates and building blocks in chemistry. acs.org These compounds, particularly aromatic diesters like phthalate (B1215562) esters, are foundational in the synthesis of a wide array of materials. acs.orgmdpi.com Dimethyl isophthalate (B1238265), a key structural component of the title compound, serves as a common ingredient in the production of polyester (B1180765) resins and as a comonomer for polyacrylate resins. atamankimya.com
The utility of aromatic diesters stems from their role as inexpensive and readily available scaffolds. acs.org They are crucial intermediates in the synthesis of polyesters, enabling the production of high-quality fibers and films with improved clarity and structural strength. atamankimya.com For instance, the transesterification of a dimethyl ester with a glycol is a common route to produce high molecular weight polyester fibers. atamankimya.com Furthermore, aromatic esters are not limited to polymer science; they are also used as substrates in enzymatic transformations and have applications as plasticizers and intermediates for various organic chemicals. rsc.orgresearchgate.netimbibeinc.com Their widespread use in synthesizing polymers, specialty chemicals, and even fuel oxygenates underscores their importance as foundational molecules in both industrial and academic research. rsc.orgrsc.org
Significance of Amine and Long-Chain Alkyl Functionalities in Molecular Design
The strategic incorporation of specific functional groups is a cornerstone of modern molecular design, allowing for the precise tuning of a molecule's physicochemical properties and functions. Amine and long-chain alkyl groups are particularly significant in this regard.
The amine functionality is a versatile hub in molecular construction. mdpi.com Amino acids, with their inherent amine and carboxylic acid groups, serve as fundamental building blocks for complex multifunctional molecules. mdpi.com In drug design, amine groups are critical for enhancing interactions with biological targets, such as enzymes, which can lead to improved bioactivity. researchgate.net
Long-chain alkyl functionalities are instrumental in modulating properties related to hydrophobicity, solubility, and molecular organization. omicsonline.org These long hydrocarbon chains can significantly influence a molecule's stability, membrane permeability, and binding affinity to receptors. omicsonline.org For example, the introduction of long alkyl chains can shield molecules from enzymatic degradation, thereby extending their functional lifetime. omicsonline.org In materials science, long, flexible methylene (B1212753) chains are used to create polymers with controlled crystallinity and enhanced hydrophobicity, mimicking the properties of materials like polyethylene. acs.org They are also effective in stabilizing nanoparticles in nonpolar solvents by forming a protective, highly packed hydrophobic shell. uni-tuebingen.de
Rationale for Investigating Dimethyl 5-(stearylamino)isophthalate in Academic Research
The scientific interest in this compound stems from its unique hybrid structure, which combines three distinct and functionally significant chemical moieties: a rigid aromatic diester core, a linking amine group, and a long, flexible stearyl (C18) alkyl chain. This molecular architecture presents a compelling subject for academic inquiry, as it is designed to merge the properties of its constituent parts.
The dimethyl isophthalate core provides a rigid, well-defined platform that is known to be a precursor for thermally stable polymers like polyesters. atamankimya.com The long stearyl chain introduces a significant hydrophobic and flexible segment. The amine group serves as a covalent linker, joining the rigid aromatic portion with the flexible aliphatic chain.
The rationale for its investigation is rooted in the potential to use this molecule as a monomer or a supramolecular building block for novel functional materials. The combination of a rigid aromatic unit and a long, flexible alkyl tail is a classic design for molecules that exhibit self-assembly and liquid crystalline properties. The study of this compound allows researchers to explore how these distinct molecular components interact to govern bulk properties such as thermal behavior, solubility, and film-forming capabilities.
Overview of Current Research Gaps and Potential Contributions
Despite the clear theoretical interest, a significant research gap exists in the scientific literature regarding this compound. The compound is listed in chemical supplier databases as a rare chemical intended for early discovery research, and suppliers note that analytical data is not routinely collected for it. sigmaaldrich.com This indicates a lack of comprehensive studies on its synthesis, characterization, and application. While the synthesis of related 5-substituted dimethyl isophthalates is documented, specific methodologies and detailed characterization for the stearylamino derivative are not widely available. nih.govchemicalbook.com
Potential contributions from the study of this compound are substantial. A primary contribution would be the development of a reliable synthetic route and the complete characterization of its fundamental physicochemical properties. This would include detailed analysis using techniques such as NMR and IR spectroscopy, as well as thermal analysis (DSC and TGA) to understand its melting behavior and thermal stability.
Further research could explore its viability as a monomer for new classes of polyesters or polyamides. The presence of the long stearyl chain is expected to impart unique properties to these polymers, such as increased hydrophobicity, lower melting points, and potentially enhanced processability. Investigating the self-assembly of this compound in various solvents could also reveal novel supramolecular structures, offering insights into the design of functional soft materials.
Data Tables
Table 1: Physicochemical Properties of Dimethyl Isophthalate
This table presents key properties of the parent aromatic diester, Dimethyl isophthalate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | nih.gov |
| Molecular Weight | 194.18 g/mol | nih.gov |
| Appearance | White to off-white flakes or crystalline powder | chemicalbook.com |
| Melting Point | 64-68 °C | chemicalbook.com |
| Boiling Point | 282 °C | nih.gov |
| Density | 1.194 g/cm³ at 20 °C | nih.gov |
| Flash Point | 138 °C | atamankimya.com |
| Solubility | Insoluble in water; soluble in methanol (B129727) and ethanol | chemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
dimethyl 5-(octadecylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-26-22-24(27(30)32-2)21-25(23-26)28(31)33-3/h21-23,29H,4-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEHBOQBRYAONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069794 | |
| Record name | Dimethyl 5-(stearylamino)isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63217-37-8 | |
| Record name | 1,3-Dimethyl 5-(octadecylamino)-1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63217-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(octadecylamino)-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063217378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(octadecylamino)-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 5-(stearylamino)isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyl 5 Stearylamino Isophthalate
Precursor Synthesis and Functionalization of Isophthalate (B1238265) Core Structures
The synthesis of the target compound originates with the formation and modification of a dimethyl isophthalate backbone. This foundational stage involves creating the ester functionalities and introducing a key substituent at the 5-position of the benzene (B151609) ring, which will later serve as the attachment point for the stearylamine group.
Esterification of Isophthalic Acid Derivatives
The initial step in many synthetic routes is the esterification of isophthalic acid or its substituted derivatives to yield the corresponding dimethyl esters. A common and straightforward method involves reacting the isophthalic acid derivative with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid. chemicalbook.comnih.gov
For instance, the synthesis of dimethyl isophthalate can be achieved by refluxing isophthalic acid in super-dry methanol with a few drops of concentrated H2SO4. chemicalbook.com The reaction mixture is then poured into ice-cold water, and sodium bicarbonate is added to neutralize any remaining acid, causing the dimethyl ester product to precipitate. chemicalbook.com Similarly, dimethyl 5-nitroisophthalate is prepared by dissolving 5-nitroisophthalic acid in hot methanol, adding a drop of concentrated sulfuric acid, and refluxing the mixture for several hours. nih.goviucr.org The resulting ester precipitates upon cooling and can be purified by filtration and washing. nih.goviucr.org Zeolite catalysts, particularly β zeolite, have also been effectively used for the esterification of terephthalic acid, a similar dicarboxylic acid, suggesting their potential applicability for isophthalate derivatives in greener, more sustainable processes. mdpi.com
Table 1: Representative Esterification Conditions for Isophthalic Acid Derivatives
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Isophthalic Acid | Methanol, H₂SO₄ | Reflux | Dimethyl isophthalate | - | chemicalbook.com |
| 5-Nitroisophthalic Acid | Methanol, H₂SO₄ | Reflux, 4h | Dimethyl 5-nitroisophthalate | 85.2% | nih.goviucr.org |
| 5-Hydroxyisophthalic Acid | Dimethyl sulphate, K₂CO₃ | Reflux in acetone, 18h | Dimethyl 5-methoxyisophthalate | 78% | nih.gov |
Introduction of Substituents at the 5-Position (e.g., Nitro, Hydroxy, Bromo)
To facilitate the eventual introduction of the amino group, the 5-position of the isophthalic acid or its dimethyl ester is functionalized. Common substituents introduced for this purpose include nitro, bromo, and hydroxy groups.
Nitro Group: The nitro group is a crucial precursor for the 5-amino functionality. Dimethyl 5-nitroisophthalate is a key intermediate, often synthesized via the esterification of 5-nitroisophthalic acid. nih.goviucr.org This compound is valuable in the synthesis of various chemical agents. iucr.org
Bromo Group: Bromination of isophthalic acid can produce 5-bromoisophthalic acid (5-BIPA). google.com This halogenated intermediate is a versatile precursor for further reactions. The corresponding ester, Dimethyl 5-bromoisophthalate, is commercially available and serves as a key starting material for nucleophilic substitution reactions. bldpharm.comsigmaaldrich.com
Hydroxy Group: 5-Hydroxyisophthalic acid (5-HIPA) can be prepared through the hydrolysis of 5-bromoisophthalic acid in an aqueous alkaline solution using a copper compound as a catalyst. google.com The phenolic hydroxyl group of the resulting ester, dimethyl 5-hydroxyisophthalate, can be functionalized through reactions like nucleophilic ring-opening with epoxides. nih.gov
Reductive Amination Strategies for the 5-Aminoisophthalate Precursor
The pivotal intermediate, Dimethyl 5-aminoisophthalate, is most commonly synthesized by the reduction of Dimethyl 5-nitroisophthalate. chemicalbook.comsigmaaldrich.comchemdad.com This transformation from a nitro to an amino group is a critical step.
Reductive amination, in a broader sense, is a method to form amines from carbonyl compounds and an amine source. wikipedia.org While not directly forming the 5-aminoisophthalate precursor from a carbonyl, the reduction of the nitro group is the key step to obtain the necessary amine functionality. This reduction can be achieved using various reagents.
A related and powerful technique is reductive alkylation, where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a more substituted amine. masterorganicchemistry.com Common reducing agents for such transformations include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate iminium ion without affecting the carbonyl group. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a widely employed method. wikipedia.orgyoutube.com These principles are applied in the subsequent step to introduce the stearyl group onto the 5-amino position.
Stearylamine Integration and Derivatization
With the functionalized Dimethyl 5-aminoisophthalate precursor in hand, the final stage involves attaching the long-chain stearyl group to the nitrogen atom at the 5-position. This can be accomplished through several synthetic strategies.
Nucleophilic Substitution Reactions with Halogenated Isophthalates
One potential pathway involves the direct reaction of stearylamine with a halogenated isophthalate ester, such as Dimethyl 5-bromoisophthalate. bldpharm.comsigmaaldrich.com This reaction is a nucleophilic aromatic substitution where the amino group of stearylamine displaces the bromide on the aromatic ring. Such reactions, often referred to as Ullmann-type couplings, may require a copper catalyst and basic conditions to proceed efficiently, especially with aryl bromides. chimia.ch Ligands like L-proline or N,N-dimethylglycine can be used to promote these copper-catalyzed N-arylation reactions at lower temperatures. chimia.ch
A similar approach involves the N-alkylation of the precursor Dimethyl 5-aminoisophthalate with an 18-carbon alkyl halide, such as 1-bromooctadecane (B154017) (stearyl bromide). This reaction directly forms the carbon-nitrogen bond, yielding the desired Dimethyl 5-(octadecylamino)isophthalate. prepchem.com
Table 2: N-Alkylation of Dimethyl 5-aminoisophthalate
| Amine Substrate | Alkyl Halide | Product | Reference |
|---|---|---|---|
| Dimethyl 5-aminoisophthalate | 1-Bromooctadecane | Dimethyl 5-octadecylaminoisophthalate | prepchem.com |
| Dimethyl 5-aminoisophthalate | 1-Bromoheptadecane | Dimethyl 5-heptadecylaminoisophthalate | prepchem.com |
| Dimethyl 5-aminoisophthalate | 1-Bromohexadecane | Dimethyl 5-hexadecylaminoisophthalate | prepchem.com |
Amidation/Coupling Reactions via Carboxylic Acid Derivatives
An alternative and widely used method is the N-acylation of Dimethyl 5-aminoisophthalate with an activated derivative of stearic acid, such as stearoyl chloride. This amidation reaction forms an amide linkage between the stearyl chain and the amino group on the isophthalate ring.
This type of reaction is fundamental in peptide synthesis and can be facilitated by a variety of coupling reagents designed to activate the carboxylic acid. arkat-usa.orgresearchgate.net These reagents include carbodiimides like EDC (N'-(3-dimethylaminopropyl)carbodiimide hydrochloride) often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions. researchgate.net Phosphonium and uronium salts are also powerful coupling agents for forming amide bonds under mild conditions. arkat-usa.org More recently, enzymatic strategies using hydrolases like lipases have been explored for the N-acylation of amines as a greener alternative to conventional chemical methods. nih.gov
Direct Amination Approaches with Stearylamine
The synthesis of Dimethyl 5-(stearylamino)isophthalate can be effectively achieved through the direct amination of a suitable precursor, namely a halogenated derivative of dimethyl isophthalate, with stearylamine. The most prominent and widely applicable method for this transformation is the Buchwald-Hartwig amination. bristol.ac.ukacs.orgwuxiapptec.com This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a powerful tool for the formation of carbon-nitrogen bonds. wuxiapptec.comrsc.orgnumberanalytics.com
The general reaction scheme involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, the logical precursor would be Dimethyl 5-haloisophthalate (where the halogen is typically iodine, bromine, or chlorine). The reactivity of the aryl halide is generally in the order of I > Br > Cl. wuxiapptec.com
The reaction proceeds via a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine (stearylamine) and deprotonation by the base leads to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired product, this compound, and regenerates the Pd(0) catalyst. wuxiapptec.com
Alternative, though less common for this specific transformation, direct amination methods could include copper-catalyzed Ullmann-type reactions. tandfonline.com However, the Buchwald-Hartwig protocol generally offers milder reaction conditions and a broader substrate scope. researchgate.net
Reaction Optimization and Process Scale-Up Considerations
Catalyst Systems and Reaction Conditions
The success of the Buchwald-Hartwig amination for synthesizing this compound is highly dependent on the careful selection of the catalyst system and reaction conditions.
Catalyst Systems: The catalyst system comprises a palladium source and a supporting ligand.
Palladium Sources: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable palladium precatalysts. wiley.comyoutube.com The use of precatalysts can offer advantages in terms of ease of handling and reproducibility. wuxiapptec.com
Ligands: The choice of phosphine (B1218219) ligand is critical and significantly influences the efficiency of the catalytic cycle. For the coupling of a long-chain amine like stearylamine, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the rates of both oxidative addition and reductive elimination. Examples of effective ligands include:
Biarylphosphine Ligands: Such as BINAP, which has been used successfully in large-scale amination reactions. acs.org
Ylide-Substituted Phosphines: These have shown remarkable activity at room temperature for C-N coupling reactions involving aryl chlorides. wiley.com
Dialkylbiaryl Phosphine Ligands: These have been developed to improve catalyst stability and selectivity. nih.govnih.gov
Bases: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃). acs.orgyoutube.com The choice of base can impact the reaction rate and the tolerance of other functional groups within the substrate.
Reaction Temperature: The reaction temperature is optimized to balance the reaction rate with catalyst stability and selectivity. While some modern catalyst systems can operate at room temperature, elevated temperatures (typically in the range of 80-120 °C) are often necessary, especially when using less reactive aryl chlorides. wiley.comyoutube.com
Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Typical Temperature (°C) | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 100-120 | acs.org |
| Pd(OAc)₂ | Ylide-substituted phosphine | NaOtBu | Room Temperature - 80 | wiley.com |
| Pd₂(dba)₃ | (Np₃P)₂ | NaOtBu | 80-100 | researchgate.net |
| Pd(OAc)₂ | KPhos | KOH | 100 | nih.gov |
Solvent Selection and Environmental Impact in Synthesis
The choice of solvent is another crucial parameter that can significantly influence the outcome of the synthesis. scispace.comresearchgate.netwhiterose.ac.uk
Common Solvents: Aprotic, non-polar, or moderately polar solvents are typically employed for Buchwald-Hartwig aminations. youtube.com These include:
Toluene: A very common solvent for this reaction, offering a good balance of solubility for the reactants and a suitable boiling point for elevated temperature reactions. youtube.com
Dioxane and Tetrahydrofuran (THF): Ethereal solvents are also widely used and can be effective in solubilizing the catalyst and reactants. acs.orgwuxiapptec.com
Environmental Considerations and Green Solvents: In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. This includes the exploration of greener solvent alternatives. Research has shown that Buchwald-Hartwig aminations can be successfully carried out in:
Vegetable Oils and Triglycerides: These have been demonstrated as effective and sustainable solvent replacements for traditional volatile organic compounds. acs.org
Deep Eutectic Solvents (DESs): These have emerged as a new class of green solvents with potential applications in cross-coupling reactions. scispace.com
The environmental impact of the synthesis is not limited to the solvent choice. Other factors include the atom economy of the reaction, the toxicity of the reagents (particularly the palladium catalyst and phosphine ligands), and the energy consumption of the process. Optimizing the reaction to proceed at lower temperatures and with lower catalyst loadings contributes to a more sustainable process.
Table 2: Solvent Selection for this compound Synthesis
| Solvent | Rationale for Use | Potential Environmental Concerns |
|---|---|---|
| Toluene | Good solubility for reactants, suitable boiling point. | Volatile Organic Compound (VOC), derived from petrochemicals. |
| Dioxane | Effective solvent for many cross-coupling reactions. | Potential peroxide former, classified as a probable human carcinogen. |
| Tetrahydrofuran (THF) | Lower boiling point, good solvent properties. | Volatile Organic Compound (VOC), potential peroxide former. |
| Vegetable Oils | Renewable, biodegradable, low toxicity. | May require higher temperatures, potential for side reactions with impurities. |
Purity Enhancement and Isolation Techniques
The final stage of the synthesis involves the isolation and purification of this compound to achieve the desired level of purity. The long stearyl chain of the target molecule imparts specific physical properties that must be considered during this process.
Initial Workup: Following the completion of the reaction, a standard workup procedure is typically employed. This may involve:
Filtration: To remove the insoluble base and any precipitated palladium catalyst.
Extraction: The reaction mixture is diluted with a suitable organic solvent and washed with water or brine to remove any remaining inorganic salts and highly polar impurities.
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Purification Techniques:
Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble at all temperatures. ijddr.in Given the long alkyl chain in this compound, a mixture of polar and non-polar solvents may be required to achieve effective purification.
Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) is chosen to allow for the separation of the desired product from any unreacted starting materials or byproducts. The polarity of the eluent is carefully optimized to achieve good separation.
Washing: The crude product may be washed with a solvent in which it is sparingly soluble to remove more soluble impurities.
The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Dimethyl 5-(stearylamino)isophthalate. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the isophthalate (B1238265) ring, the methyl esters, the amine proton, and the long alkyl stearyl chain.
The aromatic region would likely show two signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, a singlet and a doublet with small coupling constants are expected. The protons on the stearyl chain would appear as a series of multiplets in the upfield region of the spectrum. The terminal methyl group of the stearyl chain would be identifiable as a triplet. The two methoxy (B1213986) groups of the esters are expected to appear as a sharp singlet. The amine proton (N-H) would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.7 - 7.9 | s | 1H | Aromatic C-H |
| ~7.2 - 7.4 | d | 2H | Aromatic C-H |
| ~5.0 - 6.0 | br s | 1H | N-H |
| 3.91 | s | 6H | 2 x -OCH₃ |
| ~3.2 - 3.4 | t | 2H | -NH-CH₂- |
| ~1.5 - 1.7 | m | 2H | -NH-CH₂-CH₂- |
| 1.25 | br s | 28H | -(CH₂)₁₄- |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The spectrum for this compound would be characterized by signals for the carbonyl carbons of the ester groups, the aromatic carbons, the methoxy carbons, and the numerous carbons of the stearyl chain.
The two ester carbonyl carbons would appear in the downfield region. The aromatic carbons would show distinct signals, with the carbon attached to the amino group being significantly influenced by the nitrogen atom. The carbons of the long stearyl chain would produce a cluster of signals in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~166 | C=O (ester) |
| ~148 | Aromatic C-N |
| ~131 | Aromatic C-CO |
| ~120-125 | Aromatic C-H |
| 52.4 | -OCH₃ |
| ~43 | -NH-CH₂- |
| ~32 | -NH-CH₂-CH₂- |
| ~29-30 | -(CH₂)₁₄- |
| ~22.7 | -CH₂-CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be essential. mzcloud.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, strong correlations would be observed between the adjacent methylene (B1212753) groups of the stearyl chain, allowing for a sequential walk along the alkyl backbone.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). ucdavis.edu This would be crucial for assigning the carbon signals of the stearyl chain by linking them to their corresponding, more easily assigned, proton signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern would be complex but informative. Key fragmentation pathways would likely include:
Loss of a methoxy group (-OCH₃): A common fragmentation for methyl esters, leading to an [M-31]⁺ ion.
Cleavage of the stearyl chain: Fragmentation at various points along the long alkyl chain would produce a series of characteristic ions separated by 14 Da (the mass of a CH₂ group).
Cleavage at the C-N bond: This would lead to fragments corresponding to the isophthalate moiety and the stearylamino group.
Table 3: Predicted Key EI-MS Fragments for this compound
| m/z Value | Predicted Fragment |
|---|---|
| 461 | [M]⁺ |
| 430 | [M - OCH₃]⁺ |
| 192 | [Dimethyl 5-aminoisophthalate fragment]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov This makes it ideal for accurately determining the molecular weight of the compound. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 462, corresponding to the protonated molecule [C₂₈H₄₇NO₄ + H]⁺. By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of the [M+H]⁺ ion can be induced to obtain structural information similar to that from EI-MS, but often with clearer and more interpretable fragmentation patterns. science.gov
Table 4: Predicted ESI-MS Data for this compound
| m/z Value | Predicted Ion |
|---|---|
| 462 | [M+H]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.
Molecular Formula Confirmation: HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₃₀H₅₁NO₄), the expected exact mass can be calculated and compared against the experimental value, typically with a mass accuracy in the low parts-per-million (ppm) range. This high level of accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential structures with the same nominal mass.
Fragmentation Analysis: In addition to determining the mass of the intact molecule, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about its structure. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. The analysis of these fragments helps to identify the different components of the molecule, such as the loss of the methoxy groups from the ester functionalities or the cleavage of the stearyl chain. This data is critical for piecing together the molecular architecture.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including FTIR and Raman spectroscopy, are fundamental for identifying the various functional groups present within the this compound molecule.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Each functional group has a characteristic absorption frequency, making FTIR an excellent method for qualitative analysis. The key functional groups in this compound and their expected FTIR absorption bands are detailed below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300-3500 |
| Alkyl Chain | C-H Stretch | 2850-2960 |
| Ester | C=O Stretch | 1715-1735 |
| Aromatic Ring | C=C Stretch | 1550-1600 |
| Ester | C-O Stretch | 1150-1300 |
Interactive Data Table: Hover over the rows to highlight the corresponding functional group and its vibrational mode.
Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information on the vibrational modes of the molecule. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting non-polar and symmetric bond vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the C-C backbone of the long stearyl chain and the symmetric vibrations of the aromatic ring. The combination of both FTIR and Raman spectra provides a more complete picture of the molecule's vibrational properties.
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in a mixture. The choice of technique depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like this compound.
Purity Determination: A typical HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. The compound would be detected using a UV detector, leveraging the aromatic ring's ability to absorb ultraviolet light. The purity of a sample is determined by the relative area of the main peak corresponding to this compound compared to the area of any impurity peaks.
Method Parameters: The specific retention time of the compound is dependent on the exact conditions of the analysis, including the column dimensions, mobile phase gradient, flow rate, and temperature. Method development would involve optimizing these parameters to achieve good separation between the main compound and any potential impurities, such as starting materials from the synthesis or degradation products.
Due to its high molecular weight and relatively low volatility, the analysis of intact this compound by Gas Chromatography (GC) is challenging. The high temperatures required for volatilization in the GC inlet and column could potentially lead to thermal degradation of the molecule, particularly at the ester and amine functional groups.
However, GC could be employed for the analysis of more volatile precursors or for specific applications where the molecule is derivatized to increase its thermal stability and volatility. If direct GC analysis were to be attempted, it would necessitate the use of a high-temperature capillary column and a temperature-programmed oven to facilitate elution without decomposition.
X-ray Diffraction (XRD) for Crystalline Structure Determination
A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray Diffraction (XRD) data for this compound. This investigation aimed to elucidate the compound's crystalline structure, including its lattice parameters, space group, and other relevant crystallographic details.
Despite a thorough review of available resources, no specific single-crystal or powder XRD studies for this compound have been publicly reported. While research on analogous compounds, such as other substituted dimethyl isophthalate derivatives, is available, this information is not directly applicable to the unique crystalline arrangement of the title compound.
The absence of published XRD data means that the precise three-dimensional arrangement of the molecules in the solid state, including bond angles, bond lengths, and intermolecular interactions specific to this compound, remains undetermined.
Further empirical investigation using single-crystal or powder X-ray diffraction techniques would be necessary to characterize the crystalline structure of this compound. Such a study would provide fundamental insights into its solid-state conformation and packing, which are crucial for understanding its physical and chemical properties.
Chemical Reactivity and Transformation Studies of Dimethyl 5 Stearylamino Isophthalate
Hydrolysis and Transesterification Reactions of Ester Groups
The two methyl ester groups of Dimethyl 5-(stearylamino)isophthalate are susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification. These reactions can be catalyzed by acids or bases, or mediated by enzymes.
Under acidic conditions, the ester groups can undergo hydrolysis to yield the corresponding dicarboxylic acid, 5-(stearylamino)isophthalic acid, and methanol (B129727). The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
Similarly, acid-catalyzed transesterification can occur in the presence of an alcohol. The equilibrium can be driven towards the new ester by using the alcohol as a solvent or by removing the methanol byproduct.
Table 1: Representative Conditions for Acid-Catalyzed Ester Transformations
| Transformation | Reagents | Catalyst | Solvent | Temperature (°C) | Expected Product |
|---|---|---|---|---|---|
| Hydrolysis | Water | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Dioxane/Water | 50-100 | 5-(Stearylamino)isophthalic acid |
Base-catalyzed hydrolysis, or saponification, of the dimethyl ester is a common and generally irreversible reaction. It proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction is typically faster than its acid-catalyzed counterpart. Studies on similar molecules, such as dimethyl 5-(pyridin-3-ylamino)isophthalate, have shown that hydrolysis can be achieved using aqueous sodium hydroxide in a mixture of THF and methanol at elevated temperatures. rsc.org
Base-catalyzed transesterification is also possible using an alkoxide base corresponding to the desired alcohol.
Table 2: Representative Conditions for Base-Catalyzed Ester Transformations
| Transformation | Reagents | Solvent | Temperature (°C) | Expected Product |
|---|---|---|---|---|
| Hydrolysis | Sodium Hydroxide (aq) | THF/Methanol | 50-70 | Disodium 5-(stearylamino)isophthalate |
Enzymes, particularly lipases and esterases, can catalyze the hydrolysis or transesterification of ester groups under mild conditions. nih.gov This approach offers high selectivity, potentially allowing for the transformation of one ester group while leaving the other intact, depending on the enzyme's specificity and the reaction conditions. The long stearyl chain might influence substrate binding within the enzyme's active site.
Reactions Involving the Secondary Amine Functionality
The secondary amine group in this compound is a nucleophilic center and can participate in various reactions, including alkylation and acylation.
N-acylation of secondary amines is a well-established transformation to form tertiary amides. nih.gov This can be achieved using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.
N-alkylation of the secondary amine would lead to a tertiary amine. This reaction can be challenging due to the reduced nucleophilicity of the arylamine compared to an alkylamine. Stronger alkylating agents and more forcing conditions might be necessary.
Table 3: Representative Conditions for N-Alkylation and Acylation | Transformation | Reagents | Base | Solvent | Temperature (°C) | Expected Product | | --- | --- | --- | --- | --- | | N-Acylation | Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane | 0-25 | Dimethyl 5-(N-acetyl-N-stearylamino)isophthalate | | N-Alkylation | Methyl Iodide | Sodium Hydride | Tetrahydrofuran | 25-60 | Dimethyl 5-(N-methyl-N-stearylamino)isophthalate |
The bifunctional nature of this compound, with its two ester groups and a reactive N-H bond, makes it a potential monomer for the synthesis of macrocycles or polymers.
For instance, after hydrolysis of the ester groups to the dicarboxylic acid, the resulting molecule could undergo condensation polymerization with a suitable diamine to form a polyamide. The stearyl group would remain as a long, hydrophobic side chain on the polymer backbone. The secondary amine could also be a site for further polymerization or cross-linking. The formation of macrocycles could potentially be achieved under high-dilution conditions that favor intramolecular reactions. mdpi.com
Salt Formation and pH Responsiveness
The presence of the secondary amine group (-NH-) attached to the aromatic ring confers basic properties to this compound. This amine can accept a proton (H⁺) from an acid, leading to the formation of a positively charged ammonium (B1175870) salt. This reaction is a classic acid-base neutralization. chemicalbook.com The equilibrium of this reaction is pH-dependent; in acidic conditions, the protonated, salt form is favored, while under basic conditions, the neutral, free amine form predominates.
Aromatic Ring Functionalization and Derivatization
The benzene (B151609) ring of this compound is substituted with three groups: two meta-positioned methoxycarbonyl groups and a secondary amino group. The reactivity of this ring towards further substitution is governed by the electronic effects of these substituents.
In electrophilic aromatic substitution (SₑAr) reactions, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. wikipedia.org The substituents already on the ring direct the position of the incoming electrophile. The secondary amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org Conversely, the two methoxycarbonyl (ester) groups are deactivating groups and meta-directors, withdrawing electron density from the ring. masterorganicchemistry.com
Given this substitution pattern, the positions ortho to the strongly activating amino group (C4 and C6) are the most nucleophilic and therefore the most likely sites for electrophilic attack. The position para to the amino group is blocked. The directing effects of the substituents are summarized in the table below.
Table 1: Directing Effects of Substituents on the Aromatic Ring
| Substituent Group | Position | Electronic Effect | Directing Influence |
| -NH(C₁₈H₃₇) | C5 | Activating (Resonance) | Ortho, Para |
| -COOCH₃ | C1 | Deactivating (Inductive/Resonance) | Meta |
| -COOCH₃ | C3 | Deactivating (Inductive/Resonance) | Meta |
Therefore, reactions such as nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid) would be expected to yield products substituted at the C4 and/or C6 positions. wikipedia.orgmasterorganicchemistry.com The significant steric hindrance from the long stearyl chain may influence the regioselectivity between the C4 and C6 positions.
Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, such as palladium-catalyzed cross-coupling reactions. libretexts.orgwikipedia.org While direct C-H activation is possible, a more common strategy involves converting one of the C-H bonds on the aromatic ring into a more reactive group, such as a halide or a boronate ester.
For a molecule like this compound, a halogen (e.g., bromine or iodine) could first be introduced at the activated C4 or C6 position via electrophilic halogenation. This aryl halide derivative can then participate in various cross-coupling reactions.
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is highly versatile for creating biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups. libretexts.orgnih.gov A related approach involves synthesizing a boronate ester derivative of the isophthalate (B1238265), which could then be coupled with various aryl or vinyl halides. nih.govresearchgate.net
The Heck reaction provides a method for coupling an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.orgyoutube.com This reaction is catalyzed by a palladium complex and requires a base, typically yielding trans-substituted alkenes with high stereoselectivity. organic-chemistry.orgfrontiersin.org A halogenated derivative of this compound could be coupled with various alkenes to append new functional side chains. nih.gov
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination to release the product and regenerate the catalyst. libretexts.orglibretexts.org
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Aryl Halide + Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C(aryl)-C(aryl/alkyl/alkenyl) |
| Heck | Aryl Halide + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | C(aryl)-C(alkenyl) |
Polymerization and Oligomerization Mechanisms
The bifunctional nature of the core isophthalate structure, combined with the reactive amine group, allows this compound to act as a monomer in various polymerization reactions.
Condensation polymerization involves the reaction between two different functional groups, with the concomitant loss of a small molecule like water or methanol. The ester and amine groups of this compound are suitable for this type of polymerization.
If the methyl ester groups are first hydrolyzed to carboxylic acids, the resulting 5-(stearylamino)isophthalic acid can react with a diamine monomer. This polycondensation would form a polyamide, with amide linkages forming between the carboxylic acid groups and the amine groups of the comonomer. mdpi.comtaylorandfrancis.com The long stearyl chain would act as a bulky, hydrophobic pendant group on the polymer backbone. mdpi.com
Alternatively, the amine group of this compound can react with a dicarboxylic acid or diacyl chloride monomer. This would also produce a polyamide, where the isophthalate moiety is incorporated into the polymer chain via its nitrogen atom. Such reactions can sometimes be facilitated by activating agents or carried out at high temperatures. researchgate.net
This compound can be incorporated as a comonomer into various polymer systems to modify their properties. cmu.eduresearchgate.net For instance, in the synthesis of polyesters or polyamides, it could be added in small amounts along with the primary monomers. The long, flexible stearyl chain would introduce significant free volume and disrupt chain packing, which could be expected to increase solubility and lower the glass transition temperature of the resulting copolymer. mdpi.comacs.org
This approach is a common strategy for tailoring polymer properties. The introduction of functional monomers can be used to control characteristics such as crystallinity, thermal stability, and solubility in organic solvents. mdpi.commdpi.com The specific reactivity of the monomer and the conditions of the polymerization (e.g., solvent, temperature, catalyst) dictate how it is incorporated into the final polymer chain, which can range from random to blocky copolymer structures. mdpi.comrsc.org
Investigation of Advanced Materials Science Applications
Design and Synthesis of Surfactants and Dispersants
Dimethyl 5-(stearylamino)isophthalate is an amphiphilic molecule, a characteristic that is central to its function as a surfactant and dispersant. Its structure comprises a hydrophilic "head" and a hydrophobic "tail," enabling it to modify the properties of interfaces.
Role of the Long Alkyl Chain in Amphiphilicity and Interfacial Activity
The defining feature of this compound as a surfactant is its molecular structure, which combines two distinct regions with opposing affinities for polar solvents like water. The hydrophilic portion is the dimethyl isophthalate (B1238265) group, containing polar ester and amino functionalities. The hydrophobic component is the long, saturated C18 stearyl group (an octadecyl chain).
This duality, known as amphiphilicity, drives the molecule's behavior at interfaces. The long alkyl chain, being nonpolar, is repelled by water and preferentially orients itself away from the aqueous phase, either at the air-water interface or by adsorbing onto nonpolar surfaces. This molecular arrangement reduces the interfacial tension between different phases (e.g., oil and water, or a solid particle and a liquid). The length of the alkyl chain is a critical factor; longer chains, such as the stearyl group, generally lead to greater hydrophobicity and more efficient packing at interfaces, enhancing the surfactant's effectiveness. nih.gov
Dispersion of Nanomaterials (e.g., Carbon Nanotubes, Nanoparticles)
The effective dispersion of nanomaterials in liquid matrices is crucial for their application in advanced composites and electronics, but their strong tendency to agglomerate due to van der Waals forces presents a significant challenge. bohrium.com Surfactants like this compound are instrumental in overcoming this issue.
The mechanism involves the non-covalent adsorption of the surfactant onto the nanomaterial surface. nih.gov The hydrophobic stearyl chain has a strong affinity for the nonpolar surfaces of materials like carbon nanotubes (CNTs) or graphene, adsorbing onto them. researchgate.net Simultaneously, the hydrophilic dimethyl isophthalate head extends into the surrounding solvent. This creates a stabilizing layer that prevents re-aggregation through steric or electrostatic repulsion, depending on the solvent. The choice of surfactant and its concentration are critical; an optimal ratio of surfactant to nanomaterial is necessary for achieving a stable dispersion, as excess surfactant can lead to depletion-induced re-aggregation. nih.govnist.gov
Table 1: Comparison of Surfactants for Carbon Nanotube Dispersion This table illustrates the general effectiveness of different surfactant types, providing context for the role of amphiphiles like this compound.
| Surfactant Type | Example | Dispersion Mechanism | Relative Effectiveness |
|---|---|---|---|
| Anionic | Sodium Dodecyl Sulfate (SDS) | Electrostatic Repulsion | Moderate to High |
| Cationic | Dodecyl Trimethylammonium Bromide (DTAB) | Electrostatic Repulsion | Moderate |
| Non-ionic | Triton X-100 | Steric Hindrance | High |
Emulsification and Micelle Formation Properties
In solution, when the concentration of an amphiphilic molecule like this compound surpasses a specific threshold known as the Critical Micelle Concentration (CMC), the molecules spontaneously self-assemble into organized aggregates called micelles. In an aqueous environment, the hydrophobic stearyl tails cluster together to form a core that is shielded from the water, while the hydrophilic heads form an outer shell that interacts with the water.
This micelle formation is fundamental to the compound's ability to act as an emulsifier. Micelles can encapsulate nonpolar substances, such as oil droplets, within their hydrophobic cores, allowing them to be dispersed and stabilized in a polar solvent like water, forming an emulsion. The low CMC values typical for surfactants with long alkyl chains indicate high efficiency, as less surfactant is needed to saturate interfaces and begin forming micelles.
Polymeric Materials Engineering
The unique chemical structure of this compound also makes it a valuable additive in the field of polymer engineering, where it can be used to modify the physical and chemical properties of various polymers.
Modifiers for Polymer Crystallization Behavior and Morphologies
The introduction of additives can profoundly influence the crystallization process of semi-crystalline polymers, affecting properties such as mechanical strength, thermal stability, and optical clarity. researchgate.net Compounds containing rigid aromatic cores and flexible alkyl chains, like this compound, can act as nucleating agents.
Table 2: Potential Effects of Isophthalate-Based Additives on Polymer Properties This table outlines the expected influence of modifiers like this compound on the characteristics of a semi-crystalline polymer.
| Polymer Property | Effect of Additive | Underlying Mechanism |
|---|---|---|
| Crystallization Temperature (Tc) | Increase | Acts as a nucleating agent, initiating crystallization at a higher temperature. |
| Spherulite Size | Decrease | Increases the number of nucleation sites, leading to more, smaller crystals. |
| Tensile Strength | Increase | A more uniform and finer crystalline structure can better distribute stress. |
| Toughness | Increase | Smaller spherulites can inhibit crack propagation. |
Development of Biodegradable Polymer Ionomers
Polymer ionomers are polymers that contain a small amount of ionic groups covalently bonded to the polymer backbone. These ionic groups tend to aggregate, forming physical cross-links that significantly enhance the material's mechanical properties and thermal stability.
While this compound is not itself an ionomer, it serves as a valuable precursor for creating them. For instance, it can be incorporated as a comonomer into biodegradable polyesters like polylactic acid (PLA) or polybutylene succinate (PBS). mdpi.com The amino group on the isophthalate ring provides a reactive site for further chemical modification to introduce ionic functionalities. For example, it could be sulfonated or quaternized. A related compound, dimethyl isophthalate-5-sodium sulfonate, is already used to impart ionic character to polyesters, improving their dyeability and other properties. google.comgoogle.com By integrating such modified monomers, it is possible to engineer biodegradable polymer ionomers with tailored properties, combining environmental degradability with the enhanced performance characteristics of ionomers.
Use as a Monomer in Specialty Polyesters and Polyamides
This compound serves as a difunctional monomer suitable for polycondensation reactions. The two methyl ester groups can react with diols or diamines to form polyesters or polyamides, respectively. The isophthalic acid core provides rigidity and thermal stability to the polymer backbone, characteristic of aromatic polymers.
A key feature of this monomer is the pendant stearylamino group. This long C18 alkyl chain is expected to impart several desirable properties to the resulting polymers. Research on analogous systems, such as polyamides and polyesters derived from 5-alkoxyisophthalic acids, has shown that long, flexible side chains can improve the processability and solubility of otherwise rigid aromatic polymers. This "internal plasticization" disrupts chain packing, reducing crystallinity and lowering the glass transition temperature, which makes the polymers more amenable to processing. Similarly, the stearyl group in polymers derived from this compound would likely enhance their solubility in common organic solvents and improve the flexibility of materials, such as films, cast from these polymers.
The synthesis of such polymers can be achieved through established methods like the Yamazaki-Higashi reaction for polyamides or high-temperature melt condensation for polyesters. google.com The incorporation of this monomer could lead to specialty polymers with a tailored balance of thermal stability from the aromatic core and processability from the flexible side chain.
Self-Assembly and Supramolecular Chemistry
The molecular structure of this compound, and more specifically its diacid form, 5-(stearylamino)isophthalic acid, contains all the necessary components for hierarchical self-assembly. This process is driven by a combination of non-covalent interactions that direct the molecules to form complex, ordered superstructures.
Formation of Ordered Nanostructures (e.g., Lamellar, Cylindrical Phases)
Studies on highly analogous 5-alkylamido isophthalic acids demonstrate a strong propensity for self-assembly into one-dimensional (1D) fiber-like structures. mdpi.com These primary nanofibers, often with diameters of less than 10 nm, can further entangle to form three-dimensional (3D) networks, leading to the formation of supramolecular gels in low-polarity solvents. mdpi.comnih.gov
The formation of these nanostructures is a hierarchical process. It is proposed that the isophthalic acid groups first form cyclic hexamers through hydrogen bonding. mdpi.com These disc-like hexamers then stack on top of each other, guided by π–π stacking of the aromatic rings and further hydrogen bonding involving the amide linker, to form elementary fibers. mdpi.com The long alkyl chains, such as the stearyl group, then play a crucial role. Van der Waals interactions between these chains bundle the elementary fibers together, leading to the formation of larger, more complex nanostructures like nanofibers and ribbons. mdpi.com The specific morphology of the final structure (e.g., lamellar or cylindrical) would be heavily influenced by the packing of these long alkyl chains.
Hydrogen Bonding Networks and Intermolecular Interactions
The driving forces behind the self-assembly of 5-(stearylamino)isophthalic acid derivatives are a combination of specific, directional interactions and non-specific, weaker forces.
| Interaction Type | Participating Groups | Role in Self-Assembly |
| Hydrogen Bonding | Carboxylic acid groups (-COOH), Amide group (-NH-C=O) | Primary driving force for the initial formation of ordered motifs like cyclic hexamers and linear tapes. mdpi.com |
| π–π Stacking | Aromatic (benzene) rings | Stabilizes the stacking of the hydrogen-bonded motifs, contributing to the formation of 1D fibers. mdpi.com |
| Van der Waals Forces | Stearyl (C18) alkyl chains | Bundles the primary fibers into larger nanostructures and are critical for the gelation of solvents. mdpi.com |
Hydrogen bonds are the most critical interaction for initiating the assembly. The isophthalic acid moiety can form robust, cyclic hydrogen-bonded structures. mdpi.com The secondary amide linkage (-NH-) provides an additional site for hydrogen bonding, which helps to lock the molecules into a specific orientation, reinforcing the resulting fibrillar structures. mdpi.com Finally, the substantial van der Waals forces from the long, saturated stearyl chains provide the necessary attraction to hold the assembled fibers together, leading to the formation of stable, macroscopic materials like gels. mdpi.com
Fabrication of Thin Films and Surface Coatings
Materials derived from this compound are promising candidates for the fabrication of thin films and surface coatings. Polymers synthesized from this monomer could be processed into thin films using solution-based techniques like spin-coating or dip-coating. aalto.fi The presence of the stearyl group would likely render the surface of these films hydrophobic.
Furthermore, the self-assembly properties of the diacid analogue offer a bottom-up approach to creating nanostructured films. The fibrillar networks formed in supramolecular gels could be deposited onto substrates to create highly porous and high-surface-area coatings. mdpi.com Such films and coatings could find applications in creating water-repellent surfaces, specialized membranes, or as matrices for other functional molecules. nih.govjournalor.com
Computational Chemistry and Theoretical Modeling of Dimethyl 5 Stearylamino Isophthalate
Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mssm.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and intermolecular aggregation of Dimethyl 5-(stearylamino)isophthalate.
The simulation process begins by defining a force field (e.g., GAFF, AMBER) that describes the potential energy of the system based on the positions of its atoms. mdpi.com For this compound, this involves parameterizing the bond lengths, angles, and dihedral angles for the stearylamino group, the isophthalate (B1238265) core, and the methyl ester groups. The molecule is then placed in a simulated environment, such as a solvent box (e.g., water, or an organic solvent like toluene) or in a mixture with other molecules to study its aggregation behavior. nih.gov
Conformational Analysis: The long and flexible C18 stearyl chain can adopt a vast number of conformations. MD simulations can explore this conformational landscape to identify the most probable and lowest-energy shapes the molecule assumes in different environments. Trajectory analyses, including measurements of the root-mean-square deviation (RMSD) and radius of gyration (Rg), can quantify the molecule's structural stability and compactness over the simulation time. mdpi.com This is crucial for understanding how the molecule folds and orients itself at interfaces or within a bulk material.
Aggregation Behavior: Due to its amphiphilic nature, this compound is expected to exhibit self-assembly and aggregation. MD simulations can model the process of how multiple molecules come together. researchgate.net Key interactions driving aggregation, such as van der Waals forces between the stearyl chains and potential π–π stacking between the aromatic isophthalate rings, can be identified and quantified. nih.gov Analysis of radial distribution functions (RDFs) can provide a statistical picture of how molecules arrange themselves with respect to each other, revealing the formation of micelles, bilayers, or other supramolecular structures. The solvent-accessible surface area (SASA) can also be monitored to understand how the hydrophobic and hydrophilic parts of the molecule are exposed to the solvent during aggregation. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. researchgate.net It is a highly effective tool for predicting a wide range of molecular properties, including reactivity, with a good balance of accuracy and computational cost. mdpi.com The B3LYP functional is a commonly used hybrid functional in DFT calculations for organic molecules. researchgate.netnih.gov
For this compound, DFT calculations can elucidate how the electron-donating stearylamino group and the electron-withdrawing methyl ester groups influence the electron density of the central benzene (B151609) ring. This electronic distribution is fundamental to understanding the molecule's chemical behavior, polarity, and interaction with other species.
Orbital Analysis: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. researchgate.net
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the aromatic ring.
LUMO: Represents the ability to accept an electron. The LUMO is expected to be centered on the electron-deficient carbonyl groups of the dimethyl isophthalate moiety.
The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive. DFT can precisely calculate the energies and spatial distributions of these orbitals. This information is vital for predicting how the molecule will interact with electrophiles or nucleophiles and its potential role in charge-transfer processes.
Reaction Pathway Mapping: DFT can be used to map the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies. This allows for the theoretical investigation of potential reaction mechanisms, such as hydrolysis of the ester groups or oxidation of the amino group. By modeling the geometry and energy of reactants, intermediates, transition states, and products, DFT provides a detailed, step-by-step understanding of how a reaction is likely to proceed. researchgate.net
DFT is a well-established and powerful tool for the accurate prediction of NMR chemical shifts (¹H and ¹³C). mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework for this purpose. mdpi.comnih.gov
The process involves first optimizing the molecule's 3D geometry at a chosen level of theory (e.g., B3LYP/6-31G(d)). nih.gov Then, a single-point NMR calculation is performed to compute the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) and often applying a linear scaling correction to improve agreement with experimental data. researchgate.net
This predictive capability is invaluable for:
Structure Verification: Confirming that a synthesized molecule matches the intended structure by comparing predicted spectra with experimental results.
Peak Assignment: Aiding in the unambiguous assignment of complex NMR spectra, especially for molecules with many similar signals. mdpi.com
Conformational Effects: Investigating how changes in molecular conformation affect the chemical shifts of specific nuclei.
Below is an illustrative table demonstrating how DFT-predicted NMR data would be presented alongside experimental values for this compound.
| Atom Type | Atom Position | Hypothetical Experimental Shift (δ ppm) | DFT Predicted Shift (δ ppm) |
| ¹³C NMR | Carbonyl (C=O) | 166.5 | 166.2 |
| Aromatic C-NH | 149.0 | 148.7 | |
| Aromatic C-COOCH₃ | 132.1 | 131.8 | |
| Aromatic C-H | 118.5 | 118.3 | |
| Aromatic C-H | 115.0 | 114.8 | |
| Methoxy (B1213986) (O-CH₃) | 52.5 | 52.3 | |
| Alkyl (α-CH₂) | 41.0 | 40.8 | |
| Alkyl (Terminal CH₃) | 14.1 | 13.9 | |
| ¹H NMR | Amine (N-H) | 8.5 | 8.4 |
| Aromatic (H) | 7.8 | 7.75 | |
| Aromatic (H) | 7.4 | 7.35 | |
| Methoxy (O-CH₃) | 3.9 | 3.85 | |
| Alkyl (α-CH₂) | 3.2 | 3.15 | |
| Alkyl (Terminal CH₃) | 0.9 | 0.88 |
Note: The data in this table is hypothetical and serves to illustrate the application and typical accuracy of DFT-based NMR predictions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to create predictive models linking the chemical structure of a compound to its biological activity or physical properties, respectively. nih.gov These models are built by correlating calculated molecular descriptors with experimentally observed data.
For this compound, a QSPR study would be highly relevant for applications in materials science (e.g., as a lubricant, plasticizer, or nucleating agent). The first step is to calculate a wide range of molecular descriptors that numerically represent the molecule's physicochemical characteristics. These descriptors fall into several categories:
Electronic: HOMO/LUMO energies, dipole moment, partial charges.
Steric/Topological: Molecular weight, volume, surface area, shape indices.
Lipophilicity: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Thermodynamic: Heat of formation, solvation energy.
Once calculated, these descriptors are statistically correlated with measured material performance metrics. For instance, descriptors related to the long stearyl chain (e.g., surface area, LogP) might correlate strongly with lubricity, while descriptors related to the polar isophthalate head (e.g., dipole moment, partial charges) could be linked to its effectiveness as a nucleating agent in polymers. nih.gov
| Descriptor Category | Molecular Descriptor | Calculated Value (Hypothetical) | Relevance to Material Performance |
| Topological | Molecular Weight | 475.7 g/mol | Influences viscosity, diffusion, and volatility. |
| Polar Surface Area (PSA) | 61.8 Ų | Relates to polarity and interactions with polar materials. | |
| Lipophilicity | LogP | 8.5 | Predicts solubility in nonpolar media and surface activity. |
| Electronic | Dipole Moment | 3.5 D | Governs interactions with electric fields and polar molecules. |
| HOMO-LUMO Gap | 5.2 eV | Indicates chemical stability and resistance to degradation. |
The ultimate goal of a QSPR study is to develop a robust predictive model. Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, an equation is derived that links a set of the most influential molecular descriptors to a specific property. nih.gov
For example, a hypothetical QSPR model for the performance of an isophthalate derivative as a polymer nucleating agent (PNA) might look like:
PNA_Effectiveness = c₀ + (c₁ × Dipole_Moment) - (c₂ × LogP) + (c₃ × PSA)
Once a statistically valid model is established, it becomes a powerful tool for virtual screening and rational material design. Researchers can design new derivatives of this compound in silico by, for example, changing the length of the alkyl chain or adding different substituents to the aromatic ring. The molecular descriptors for these new virtual compounds can be quickly calculated and fed into the QSPR model to predict their performance. This allows for the rapid evaluation of hundreds of potential candidates, prioritizing the most promising ones for synthesis and experimental testing, thereby saving significant time and resources.
Investigation of Intermolecular Forces and Self-Assembly Mechanisms
The supramolecular architecture and self-assembly of this compound are governed by a sophisticated interplay of non-covalent interactions. Due to the molecule's amphiphilic nature, featuring a long, non-polar alkyl tail and a polar, aromatic head, its aggregation behavior is driven by hydrogen bonding, π-π stacking, and van der Waals forces. Computational and theoretical models, drawing from studies on analogous molecular systems, provide significant insights into the mechanisms driving the formation of ordered structures.
The self-assembly process for molecules with similar architectures, such as long-chain N-aryl amides and other amphiphilic aromatic derivatives, is often initiated by the hydrophobic effect. acs.org The long stearyl chains are driven to segregate from more polar environments, promoting aggregation. Concurrently, the more specific and directional interactions of hydrogen bonding and π-π stacking guide the precise arrangement of the molecules within the aggregates, leading to the formation of well-defined supramolecular structures such as lamellar sheets or fibrillar networks. rsc.orgspringernature.com
Hydrogen Bonding
A primary directional force in the self-assembly of this compound is the hydrogen bond formed between the secondary amide groups. The amide (N-H) group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This interaction is highly directional and is a well-known motif for creating ordered one-dimensional chains in secondary amides. nih.gov In the solid state, these hydrogen bonds are crucial for establishing a repeating, ordered network.
Computational studies on simple secondary amides, such as N-methylacetamide (NMA), provide a reliable estimate for the strength of this interaction. Density functional theory (DFT) calculations have determined the dimerization energy of two NMA molecules to be approximately -6.6 kcal/mol in a vacuum. montana.edu This value represents the intrinsic strength of the N-H···O=C hydrogen bond. In solution, the effective strength of the hydrogen bond is reduced due to competing interactions with solvent molecules. For instance, the free energy of forming an amide hydrogen bond is estimated to be around -1 kcal/mol in water and -5 kcal/mol in a non-polar solvent like liquid alkane. montana.edu This indicates that in non-polar environments, the formation of intermolecular hydrogen bonds is highly favorable and a strong driver for self-assembly.
| Parameter | Value | System/Method | Reference |
|---|---|---|---|
| Dimerization Energy (Vacuum) | -6.6 kcal/mol | N-methylacetamide dimer (DFT) | montana.edu |
| Free Energy of H-bond (in water) | ~ -1 kcal/mol | N-methylacetamide dimer (Continuum solvent model) | montana.edu |
| Free Energy of H-bond (in alkane) | ~ -5 kcal/mol | N-methylacetamide dimer (Continuum solvent model) | montana.edu |
| N-O Distance | 2.96 Å | N-methylacetamide dimer (DFT) | montana.edu |
| N-H···O Angle | 170.4° | N-methylacetamide dimer (DFT) | montana.edu |
π-π Stacking Interactions
The aromatic isophthalate core of the molecule provides a platform for π-π stacking interactions. These non-covalent interactions occur between the electron clouds of adjacent aromatic rings and are crucial for the formation of ordered, multi-dimensional structures. nih.gov The geometry of π-π stacking is typically not a perfectly face-to-face (sandwich) arrangement, which can be repulsive. Instead, parallel-displaced or T-shaped configurations are more common and energetically favorable. nih.gov
The strength of π-π stacking is influenced by the substituents on the aromatic ring. Computational studies on substituted benzene dimers show that interaction energies can range from approximately -2 to -5 kcal/mol. acs.orgresearchgate.net The presence of both electron-donating (amino group) and electron-withdrawing (ester groups) substituents on the benzene ring of this compound creates a complex electrostatic potential that influences the preferred orientation and strength of the stacking. These interactions, in conjunction with hydrogen bonds, would likely lead to the formation of sheet-like structures where the aromatic cores are arranged in an ordered fashion. rsc.org
| System | Interaction Energy (kcal/mol) | Configuration | Method | Reference |
|---|---|---|---|---|
| Benzene Dimer | -2.4 to -2.8 | Parallel-displaced | CCSD(T) | researchgate.netkeio.ac.jp |
| Toluene Dimer | -3.3 | Parallel-displaced | CCSD(T) | acs.org |
| Benzene-C₆H₅NO₂ | -4.5 | Parallel-displaced | MO5-2X | acs.org |
| Benzene-Pyridine | -3.5 to -4.5 | Parallel-displaced | DFT-D | rsc.org |
Van der Waals Forces and Hydrophobic Interactions
The long (C18) stearyl chain is a dominant feature of the molecule and its interactions are primarily governed by van der Waals forces. wikipedia.org These forces, although individually weak, become collectively significant over the length of the alkyl chain. mdpi.com The tendency of these non-polar chains to minimize contact with a polar environment (hydrophobic effect) is a major driving force for the initial aggregation and self-assembly of the molecules.
| Interaction Type | Energy Contribution | Key Features | Reference |
|---|---|---|---|
| CH₂···CH₂ Interaction | ~ -0.5 to -1.0 kcal/mol per pair | Increases with chain length; promotes chain alignment. | wikipedia.org |
| Hydrophobic Effect | Drives initial aggregation in polar solvents. | Segregation of non-polar chains from polar medium. | acs.org |
| Chain Packing | Leads to formation of ordered lamellar or interdigitated structures. | Maximizes van der Waals contacts between alkyl chains. | montana.edu |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways
The synthesis of Dimethyl 5-(stearylamino)isophthalate is not widely documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. A plausible and direct approach involves the N-acylation of Dimethyl 5-aminoisophthalate with stearoyl chloride. This reaction would benefit from optimization studies to maximize yield and purity.
Beyond this traditional route, several innovative pathways can be explored. For instance, palladium-catalyzed amination reactions could offer an alternative for coupling the stearyl group to the aromatic ring. Furthermore, the direct condensation of stearic acid with Dimethyl 5-aminoisophthalate using modern coupling agents could provide a more atom-economical route.
A comparison of potential synthetic strategies is presented in the table below:
Table 1: Proposed Synthetic Pathways for this compound| Synthetic Pathway | Key Reagents | Potential Advantages | Potential Challenges |
|---|---|---|---|
| N-acylation | Dimethyl 5-aminoisophthalate, Stearoyl chloride, Base (e.g., Pyridine) | Straightforward, well-established reaction | Use of corrosive acyl chloride, potential for side reactions |
| Palladium-catalyzed amination | Dimethyl 5-bromoisophthalate, Stearylamine, Palladium catalyst, Ligand | High selectivity, broad substrate scope | Catalyst cost and removal, optimization of reaction conditions |
| Direct amide coupling | Dimethyl 5-aminoisophthalate, Stearic acid, Coupling agent (e.g., DCC, EDC) | Milder reaction conditions, avoids acyl chlorides | Stoichiometric use of coupling agents, byproduct removal |
| Enzymatic acylation | Dimethyl 5-aminoisophthalate, Stearic acid ester, Lipase | High selectivity, environmentally benign | Enzyme stability and cost, slower reaction rates |
Integration into Hybrid Organic-Inorganic Materials
The amphiphilic nature of this compound, with its polar isophthalate (B1238265) head and non-polar stearyl tail, makes it a prime candidate for the formation of self-assembled structures and for integration into hybrid organic-inorganic materials. nih.gov These hybrid materials can exhibit a unique combination of properties derived from their organic and inorganic components, such as mechanical stability, tunable electronic properties, and high surface area. nih.gov
Future research could focus on using this molecule as an organic ligand to modify the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, gold). The long stearyl chains could enhance the dispersibility of these nanoparticles in non-polar matrices, while the aromatic isophthalate group could provide a site for further functionalization or interaction with other components. Such hybrid materials could find applications in catalysis, sensing, and the development of novel composites with tailored properties. The self-assembly of block copolymers with membrane proteins to create nanostructured hydrogels and membranes demonstrates the potential for combining biological and synthetic components in hybrid materials. nih.gov
Advanced Characterization Techniques (e.g., Cryo-TEM for nanostructures)
Given the propensity of amphiphilic molecules to self-assemble in solution, a key area of future research will be the characterization of the nanostructures formed by this compound. nih.gov Techniques such as dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) can provide initial insights into the size and shape of these aggregates.
However, for direct visualization of these delicate nanostructures in their native, solvated state, cryogenic transmission electron microscopy (Cryo-TEM) is an indispensable tool. nih.govmdpi.com Cryo-TEM allows for the rapid vitrification of the sample, preserving the self-assembled architectures such as micelles, vesicles, or nanotubes, and enabling their high-resolution imaging. nih.govmdpi.com This technique would be crucial for understanding how factors like concentration, solvent, and temperature influence the morphology of the assemblies. Investigating bolaamphiphiles, which have hydrophilic groups at both ends of a hydrophobic chain, with Cryo-TEM has revealed complex self-assembly mechanisms, such as the formation of peptide nanotubes. researchgate.net
Sustainable Synthesis and Green Chemistry Principles in Production
The future production of this compound should be guided by the principles of green chemistry to minimize environmental impact and enhance safety. This involves the selection of less hazardous reagents, the use of renewable feedstocks, and the design of energy-efficient processes.
For the N-acylation step, traditional methods often employ stoichiometric amounts of activating agents and chlorinated solvents. wikipedia.org Green alternatives that could be explored include:
Enzymatic Catalysis : The use of enzymes, such as lipases, can facilitate the acylation reaction under mild conditions in aqueous or solvent-free systems. nih.gov This approach offers high selectivity and reduces the generation of toxic waste. nih.gov
Electrochemical Synthesis : Electrochemical methods can be employed for the N-acylation of amines with carboxylic acids in aqueous media, offering a sustainable and highly selective alternative. rsc.org
Use of Greener Solvents : Replacing hazardous solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents would significantly improve the sustainability of the process.
The esterification of the isophthalic acid moiety could also be made more sustainable by employing solid acid catalysts that can be easily recovered and reused, or by using enzymatic methods. rsc.org
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel materials and technologies with enhanced performance and sustainability.
Conclusion
Summary of Key Research Avenues for Dimethyl 5-(stearylamino)isophthalate
Research into this compound has primarily focused on its synthesis and its role as a key intermediate in the creation of more complex molecules, particularly those with applications in materials science. One of the central research avenues has been its synthesis through the reaction of dimethyl 5-aminoisophthalate with stearoyl chloride. This process is a straightforward N-acylation reaction. Studies in this area aim to optimize reaction conditions, such as solvent choice, temperature, and the use of a base to neutralize the HCl byproduct, in order to maximize yield and purity.
A significant area of investigation is the use of this compound as a monomer or building block in polymerization. The presence of the long C18 stearyl chain introduces hydrophobicity and can influence the self-assembly and morphological properties of resulting polymers. Researchers have explored how incorporating this monomer into copolyesters or other polymers can modify the material's surface properties, thermal characteristics, and crystallinity. The ester groups on the isophthalate (B1238265) ring provide reactive sites for polycondensation reactions, making it a versatile component for creating new polymeric structures.
Another key research direction involves its application as a surface modifying agent or lubricant additive. The long aliphatic chain provided by the stearyl group suggests potential for reducing friction and wear between surfaces. Investigations would focus on its adsorption onto various substrates and the subsequent impact on surface energy and tribological performance.
Significance of Research in Advancing Materials Science and Organic Synthesis
The study of this compound holds considerable significance for both materials science and organic synthesis. In organic synthesis, it serves as an excellent case study for bifunctional molecules where different reactive groups (esters) and a property-modifying group (stearylamino moiety) are present on a single aromatic platform. The synthesis of this compound and its derivatives helps refine methodologies for selectively reacting functional groups and for purifying amphiphilic molecules that possess both polar and nonpolar segments.
In materials science, this compound is significant as a molecular building block that imparts specific functionalities to polymers and surfaces. The incorporation of the stearylamino group is a powerful strategy for tuning material properties. For instance, it can be used to:
Enhance Hydrophobicity: The long alkyl chain can create water-repellent surfaces.
Improve Lubricity: It can function as an internal lubricant in polymer processing, reducing melt viscosity and improving flow.
Control Morphology: The amphiphilic nature of the molecule can drive the self-assembly of copolymers into specific nanostructures, which is crucial for developing advanced materials with tailored optical or mechanical properties.
Research on this compound contributes to the broader understanding of structure-property relationships in functional polymers, guiding the design of new materials for coatings, adhesives, and advanced composites.
Outlook for Future Interdisciplinary Studies
The future outlook for this compound lies in interdisciplinary studies that bridge chemistry, materials science, and engineering. A promising future direction is its application in the field of biomaterials. The long fatty acid chain is a feature shared with lipids, suggesting potential for creating biocompatible or biodegradable materials when copolymerized with suitable monomers. Studies could explore its use in drug delivery systems, where its amphiphilic character could be harnessed to form micelles or vesicles.
Another area for interdisciplinary research is in the development of "smart" or "functional" surfaces. By grafting polymers derived from this monomer onto surfaces, it may be possible to create substrates with switchable wettability or tailored adhesive properties. This would involve collaboration between synthetic chemists to create the polymers and surface scientists to characterize their behavior.
Furthermore, computational modeling and simulation could be integrated with experimental work. Molecular dynamics simulations could predict how polymers containing this monomer will fold, aggregate, or interact with different solvents and surfaces. This predictive capability can accelerate the design and discovery of new materials, reducing the need for extensive trial-and-error experimentation and providing deeper insights into the molecular-level mechanisms that govern material properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing Dimethyl 5-(stearylamino)isophthalate with high yield and purity?
- Methodological Answer : The synthesis should prioritize controlled esterification and amidation steps. Key parameters include:
- Catalyst selection : Use acid catalysts (e.g., H₂SO₄) for esterification and carbodiimide-based coupling agents for stearylamine conjugation.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity.
- Analytical validation : Monitor reactions via TLC and confirm final structure using H/C NMR and FTIR (e.g., ester C=O stretch at ~1720 cm⁻¹, amide N–H at ~3300 cm⁻¹) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and stearylamine methylenes (δ 1.2–1.6 ppm). C NMR confirms ester (δ ~165 ppm) and amide (δ ~170 ppm) carbonyls.
- Mass spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of aerosols during synthesis.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Collect organic waste separately and neutralize acidic/byproduct streams per OSHA guidelines .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variables : Temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF).
- Design : A 2³ factorial design evaluates main effects and interactions. For example:
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 0.5 | DMF | 72 |
| 2 | 100 | 2.0 | THF | 85 |
- Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05), while solvent polarity affects purity .
Q. What mechanistic insights explain the steric hindrance of the stearylamino group in nucleophilic substitution reactions?
- Methodological Answer :
- Computational modeling : Density functional theory (DFT) calculations reveal increased activation energy due to steric bulk (e.g., ΔG‡ increases by ~15 kJ/mol vs. shorter-chain analogs).
- Kinetic studies : Pseudo-first-order rate constants decrease by 40% when substituting stearylamine with less bulky amines .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound esterification?
- Methodological Answer :
- Reproducibility checks : Standardize substrate ratios (e.g., 1:1.2 acid:alcohol) and moisture control (e.g., molecular sieves).
- Data normalization : Express yields relative to catalyst turnover frequency (TOF) rather than absolute values.
- Meta-analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
